4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Overview of Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Organic Synthesis
The pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), skeleton is a privileged structure in medicinal chemistry. nih.gov It is a bioisostere of indole (B1671886), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This substitution can modulate the molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and polarity, which in turn can influence its biological activity and pharmacokinetic profile. nih.gov
The 7-azaindole scaffold is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic applications. researchgate.net These include antibacterial, antifungal, anti-inflammatory, and antitumor activities. researchgate.net A significant area of application for 7-azaindole derivatives is in the development of kinase inhibitors. nih.gov The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group of the 7-azaindole core can form crucial hydrogen bond interactions with the hinge region of kinase enzymes, mimicking the binding of adenosine (B11128) triphosphate (ATP). nih.gov This has led to the discovery of potent inhibitors for various kinases, which are pivotal targets in cancer therapy. nih.gov
The synthesis of the 7-azaindole core and its derivatives can be achieved through various strategies, often starting from substituted pyridines. The versatility of this scaffold allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for drug discovery programs. nih.govnih.gov
Significance of Chloromethyl Functionalization in Heterocyclic Systems
The introduction of a chloromethyl (-CH2Cl) group onto a heterocyclic ring is a synthetically valuable modification. This functional group serves as a versatile electrophilic handle, enabling a wide array of subsequent chemical transformations. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles.
This reactivity allows for the facile introduction of different functionalities, such as amines, thiols, alcohols, and carbon nucleophiles, thereby providing a straightforward route to a diverse range of derivatives. The chloromethyl group essentially acts as a linchpin for connecting the heterocyclic core to other molecular fragments, a crucial step in the construction of more complex molecules with desired biological or material properties.
In the context of drug discovery, this functionalization is a key step in structure-activity relationship (SAR) studies. By reacting the chloromethyl intermediate with a library of nucleophiles, medicinal chemists can rapidly generate a series of analogues to probe the chemical space around a pharmacophore and optimize biological activity.
Scope and Research Focus on 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
This compound (CAS Number: 1268390-67-5) is a specific derivative of the 7-azaindole scaffold that has emerged as a valuable intermediate in organic synthesis. synblock.commusechem.comchemicalbook.com Its primary research focus lies in its utility as a building block for the synthesis of more complex, biologically active molecules.
The strategic placement of the reactive chloromethyl group at the 4-position of the 7-azaindole nucleus allows for targeted modifications and the construction of elaborate molecular architectures. For instance, it serves as a precursor in the synthesis of potent inhibitors of Traf2- and NCK-interacting kinase (TNIK), which are targets in immunological and cancer research. nih.gov
The synthesis of this compound typically involves the functionalization of a pre-existing 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 55052-28-3) core. sigmaaldrich.comnih.gov While detailed, dedicated studies on the synthesis and properties of this compound itself are not extensively published, its appearance in the synthetic routes of various patented and researched compounds underscores its importance as a key synthetic intermediate. The reactivity of the chloromethyl group is exploited to introduce side chains and other functionalities that are critical for the biological activity of the final target molecules.
Below is a table summarizing the key properties of the parent scaffold and the title compound.
| Property | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | This compound |
| CAS Number | 55052-28-3 sigmaaldrich.com | 1268390-67-5 synblock.com |
| Molecular Formula | C₇H₅ClN₂ sigmaaldrich.com | C₈H₇ClN₂ musechem.com |
| Molecular Weight | 152.58 g/mol sigmaaldrich.com | 166.61 g/mol musechem.com |
| Physical Form | Powder sigmaaldrich.com | - |
| Melting Point | 176-181 °C sigmaaldrich.com | - |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFNNVHCLAPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710685 | |
| Record name | 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268390-67-5 | |
| Record name | 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloromethyl 1h Pyrrolo 2,3 B Pyridine
Direct Chloromethylation Approaches
Direct chloromethylation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core at the C4 position presents a synthetic challenge due to the reactivity of the bicyclic system. The electron-rich nature of the pyrrole (B145914) ring and the electron-deficient nature of the pyridine (B92270) ring influence the regioselectivity of electrophilic substitution reactions.
Utilization of Chloromethylating Reagents and Catalysts
The direct introduction of a chloromethyl group onto an aromatic or heterocyclic ring can be achieved using various chloromethylating agents. Common reagents include chloromethyl methyl ether, methoxyacetyl chloride in the presence of a Lewis acid, or a combination of formaldehyde (B43269), hydrochloric acid, and a metal catalyst. For the 1H-pyrrolo[2,3-b]pyridine system, careful selection of the reagent and catalyst is crucial to control the position of substitution and avoid side reactions. The use of a suitable protecting group on the pyrrole nitrogen can also influence the outcome of the reaction.
Acid-Catalyzed Reactions with Formaldehyde and Hydrochloric Acid
A classic method for chloromethylation involves the in situ generation of a reactive electrophile from formaldehyde and hydrochloric acid. This reaction is typically carried out under acidic conditions. However, for the 7-azaindole (B17877) scaffold, the acidic medium can lead to polymerization or other undesired side reactions. The protonation of the pyridine nitrogen can deactivate the ring towards electrophilic attack or alter the regioselectivity. nih.gov
Regioselective Synthesis Strategies
Achieving regioselectivity in the functionalization of 7-azaindoles is a key aspect of their synthesis. researchgate.netambeed.com The C3 position of the pyrrole ring is generally the most nucleophilic and prone to electrophilic attack. Therefore, direct chloromethylation would likely yield the 3-(chloromethyl) isomer as the major product. To achieve C4-substitution, strategies such as the use of directing groups or a multi-step synthetic sequence are often necessary. rsc.orgbldpharm.comuni-rostock.de
Multi-Step Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core Followed by Chloromethylation
Due to the challenges of direct C4-chloromethylation, multi-step synthetic routes are generally preferred for the synthesis of 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. uni-rostock.deorganic-chemistry.org A common strategy involves the initial construction of the 1H-pyrrolo[2,3-b]pyridine core, followed by functionalization at the C4 position. organic-chemistry.org
A plausible and widely applicable route involves the following key transformations:
Formylation at the C4-position: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. researchgate.netambeed.comwikipedia.orgslideshare.netbeilstein-journals.org Treatment of 1H-pyrrolo[2,3-b]pyridine (or a protected derivative) with a Vilsmeier reagent, generated from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), can introduce a formyl group at the C4 position. The regioselectivity can be influenced by the reaction conditions and the presence of protecting groups.
Reduction of the 4-formyl group: The resulting 4-formyl-1H-pyrrolo[2,3-b]pyridine can then be reduced to the corresponding 4-hydroxymethyl derivative. This reduction is typically achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Conversion of the 4-hydroxymethyl group to the 4-chloromethyl group: The final step is the conversion of the 4-hydroxymethyl group to the target 4-(chloromethyl) group. This can be accomplished using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice. mdpi.com The reaction is typically carried out in an inert solvent.
An alternative multi-step approach could involve the synthesis of a 4-substituted precursor that can be readily converted to the chloromethyl group. For instance, starting with a 4-carboxy or 4-cyano derivative of 1H-pyrrolo[2,3-b]pyridine, a series of reduction and halogenation steps can lead to the desired product. nih.govsigmaaldrich.com
Optimization of Reaction Conditions for Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. organic-chemistry.orgorganic-chemistry.orgarborpharmchem.comgoogle.com
For the Vilsmeier-Haack formylation, the temperature and the molar ratio of the Vilsmeier reagent to the substrate are crucial for controlling regioselectivity and preventing the formation of byproducts. In the subsequent reduction step, the choice of reducing agent and solvent can affect the efficiency of the reaction and the ease of product isolation. Finally, in the chlorination step, controlling the temperature is important to prevent side reactions.
Below is an interactive data table summarizing representative conditions for analogous transformations that could be applied to the synthesis of this compound.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Dichloromethane | 0 to reflux | 2-24 | 60-90 |
| Reduction | NaBH₄ | Methanol (B129727)/Ethanol | 0 to rt | 1-4 | 80-95 |
| Chlorination | SOCl₂ | Dichloromethane/Toluene | 0 to reflux | 1-6 | 70-90 |
Note: The yields are representative for analogous transformations and may vary for the specific synthesis of this compound.
Industrial and Scalable Synthesis Considerations, including Continuous Flow Techniques
The transition from laboratory-scale synthesis to industrial production requires consideration of factors such as cost-effectiveness, safety, and environmental impact. mdpi.com For the synthesis of this compound, developing a scalable and robust process is essential. mdpi.combeilstein-journals.org
Continuous flow chemistry offers several advantages for the industrial synthesis of heterocyclic compounds. google.comachemblock.combldpharm.com By performing reactions in a continuous stream through a reactor, better control over reaction parameters such as temperature and mixing can be achieved, leading to improved yields, purity, and safety. The multi-step synthesis of this compound could potentially be adapted to a continuous flow process, where each step is carried out in a dedicated reactor module. This approach can minimize the handling of hazardous intermediates and reagents, and allow for a more efficient and automated production process. bldpharm.com
Synthetic Routes to Analogues and Precursors Incorporating a Chloromethyl Group
The generation of analogues and precursors of this compound that feature a chloromethyl group is primarily achieved through two main strategies: the functionalization of a pre-existing 4-substituted 7-azaindole or the de novo synthesis of the heterocyclic core with the desired C4-substituent already in place.
A pivotal precursor for the synthesis of this compound is (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol. This alcohol can be obtained through the reduction of the corresponding aldehyde, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. The subsequent conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation, often accomplished using reagents like thionyl chloride or oxalyl chloride.
Synthesis of 4-Substituted Analogues
The synthesis of various analogues often starts from 4-chloro-1H-pyrrolo[2,3-b]pyridine. This compound serves as a versatile intermediate for introducing different substituents at the 4-position via nucleophilic substitution reactions. For instance, treatment of 4-chloro-7-azaindole (B22810) with sodium methoxide (B1231860) in methanol at elevated temperatures yields 4-methoxy-7-azaindole. Similarly, reaction with morpholine (B109124) in the presence of a base can furnish 4-morpholino-7-azaindole. acs.org
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in creating carbon-carbon bonds at the 4-position. For example, Suzuki-Miyaura coupling of a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids can introduce aryl groups at the 2-position, while retaining the chloro-substituent at the 4-position. nih.gov
Precursor Synthesis via Formylation and Reduction
A common route to access the key (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol precursor involves the formylation of a protected 7-azaindole. For example, 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be treated with a strong base like s-butyllithium followed by N,N-dimethylformamide (DMF) to introduce a formyl group at the 5-position, yielding 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde after deprotection. chemicalbook.com While this example illustrates formylation at the 5-position, similar strategies can be adapted for the 4-position.
Once the 4-formyl derivative is obtained, it can be reduced to the corresponding alcohol. A standard laboratory procedure for this transformation involves the use of a reducing agent such as sodium borohydride in a suitable solvent like methanol. orgsyn.org The reaction is typically performed at low temperatures to ensure selectivity and avoid side reactions.
The subsequent chlorination of the resulting (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. masterorganicchemistry.com The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired chloromethyl compound, with the evolution of sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.com
Synthesis of Halogenated Precursors
The synthesis of halogenated precursors, particularly 4-chloro-7-azaindole, is well-established. A widely used method involves the N-oxidation of 7-azaindole using an oxidizing agent like hydrogen peroxide, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comgoogle.com The addition of a base like diisopropylethylamine (DIPEA) can improve the yield of this reaction. google.com
An alternative approach for the synthesis of 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine starts from 4-chloro-7-azaindole, which is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Interactive Data Tables
Table 1: Synthesis of 4-Substituted 1H-Pyrrolo[2,3-b]pyridine Analogues
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloro-7-azaindole | NaOMe, MeOH, 140 °C, 44 h | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | 45 | |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Morpholine, Et₃N, NMP, heat | 4-(1H-Pyrrolo[2,3-b]pyridin-4-yl)morpholine | - | acs.org |
| 4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine | Phenylboronic acid, Pd₂(dba)₃, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 30 min | 4-Chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine | - | nih.gov |
| 4-Chloro-7-azaindole | Benzenesulfonyl chloride, Et₃N, DMAP, DCM, rt | 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 83 |
Table 2: Synthesis of this compound Precursors
| Precursor | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 1. s-BuLi, THF, -78 °C; 2. DMF; 3. TFA, DCM | 81 | chemicalbook.com |
| (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde | NaBH₄, MeOH, -20 °C to 0 °C | - | orgsyn.org |
| 4-Chloro-7-azaindole | 7-Azaindole | 1. H₂O₂, THF; 2. POCl₃, MeCN, DIPEA, 80-100 °C | 85.6 (for chlorination step) | google.com |
Reactivity and Transformational Chemistry of 4 Chloromethyl 1h Pyrrolo 2,3 B Pyridine
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group at the C4 position of the 7-azaindole (B17877) is analogous to a benzylic chloride, rendering it highly susceptible to nucleophilic substitution (SN2) reactions. The chlorine atom serves as an effective leaving group, allowing for the introduction of a wide array of functional groups through reaction with various nucleophiles.
Reactions with Amine Nucleophiles
The displacement of the chloride by amine nucleophiles provides a direct route to 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. These reactions typically proceed by treating the chloromethyl compound with a primary or secondary amine. The reaction is analogous to the well-established Menshutkin reaction, where alkyl halides react with tertiary amines to form quaternary ammonium salts, and similarly with primary and secondary amines to form alkylated amines. For instance, reactions of 4-chloromethylpyridine with N,N-dimethylalkylamines readily yield the corresponding quaternary ammonium salts mdpi.com. This reactivity profile is expected to be mirrored in 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, allowing for its facile reaction with a diverse range of aliphatic and aromatic amines to furnish the corresponding secondary and tertiary amine products. Such transformations are fundamental in medicinal chemistry for building complex molecular architectures. A similar substitution has been demonstrated on a related heterocyclic system, where an N-((6-chloropyridin-3-yl)methyl)-...-pyrrolo[2,3-d]pyrimidine was successfully reacted with benzylamine mdpi.com.
Reactions with Thiol and Alcohol Nucleophiles
Thiol and alcohol nucleophiles can also displace the chloride from the chloromethyl group, leading to the formation of thioethers and ethers, respectively. Thiols, being potent nucleophiles, are expected to react readily with this compound to form 4-(thiomethyl) derivatives libretexts.org. These reactions are typically carried out in the presence of a mild base to generate the more nucleophilic thiolate anion.
Alcohols are weaker nucleophiles than thiols and generally require activation or basic conditions to facilitate the substitution reaction nih.govrsc.org. The use of a strong base, such as sodium hydride, can deprotonate the alcohol to form a highly reactive alkoxide anion, which can then efficiently displace the chloride. While specific examples involving this compound are not detailed in the provided literature, the fundamental principles of nucleophilic substitution support the feasibility of these transformations nih.govntu.ac.uk.
Cyanation Reactions
The introduction of a nitrile group to form (1H-pyrrolo[2,3-b]pyridin-4-yl)acetonitrile can be achieved through a cyanation reaction. This involves the treatment of this compound with a cyanide salt, such as sodium or potassium cyanide. The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the chloride in a standard SN2 reaction. This transformation is a valuable synthetic step, as the resulting nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic systems.
Oxidation and Reduction Chemistry of the Chloromethyl Group
The chloromethyl group can undergo both oxidation and reduction to yield other important functional groups.
Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde, 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Several methods are suitable for this transformation, including the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) to oxidize the alkyl halide. Other methods like the Sommelet reaction could also be employed. These aldehydes are valuable intermediates for forming C-C bonds through reactions like Wittig or Grignard reactions.
Reduction: Conversely, the chloromethyl group can be reduced to a methyl group, yielding 4-methyl-1H-pyrrolo[2,3-b]pyridine. This transformation can be accomplished through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium catalyst (e.g., Pd/C) or via hydride transfer reagents. This reduction provides a route to the parent 4-methyl substituted 7-azaindole scaffold.
Metal-Catalyzed Cross-Coupling Reactions on the Pyrrolo[2,3-b]pyridine Core
While the chloromethyl group offers a primary site for modification, the pyrrolo[2,3-b]pyridine core itself can be functionalized using powerful metal-catalyzed cross-coupling reactions, provided a suitable handle, such as a halogen, is present on the ring.
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.comcore.ac.uk This reaction is extensively used to couple halogenated 7-azaindoles with various boronic acids or esters, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the heterocyclic core. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid partner.
The regioselectivity of the coupling is dictated by the position of the halide on the 7-azaindole ring. For instance, a 4-bromo or 4-chloro-7-azaindole (B22810) derivative can be selectively coupled with an arylboronic acid to introduce a new substituent at the C4 position. mdpi.comguidechem.com Similarly, halides at other positions (e.g., C2, C3, C5) can direct the coupling to those sites. mdpi.comnih.gov This methodology is highly valued for its functional group tolerance and reliability, making it a key tool in the synthesis of complex substituted 7-azaindoles for various applications, including as kinase inhibitors in medicinal chemistry. mdpi.com
Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions performed on the 1H-pyrrolo[2,3-b]pyridine core.
| Reactant 1 (Azaindole) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 30 min | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 30 min | 4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 4-Bromo-7-azaindole | (1-Ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane | Heating | 4-(1-Ethyl-3-(4-nitrophenyl)pyrazol-4-yl)-7-azaindole | 85% | mdpi.com |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C, 26 min (Microwave) | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 50-94% | nih.gov |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has been successfully applied to the 7-azaindole scaffold, demonstrating its utility in the synthesis of N-arylated derivatives. While direct Buchwald-Hartwig amination on the chloromethyl group of this compound is not extensively documented, studies on the related 4-chloro-1H-pyrrolo[2,3-b]pyridine provide valuable insights into the amenability of this heterocyclic system to such transformations.
In a notable example, the Buchwald-Hartwig amination was employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. The reaction involved the coupling of a 4-chloro-2-iodo-7-azaindole derivative with a secondary amine at the C4 position. The success of this transformation was found to be dependent on the protection of the pyrrole (B145914) nitrogen, highlighting the importance of substrate design in achieving efficient C-N bond formation. The use of specific palladium catalysts and ligands, such as the RuPhos Pd G2 pre-catalyst, has been shown to facilitate these amination reactions on the 7-azaindole core.
| Catalyst System | Amine Partner | Substrate | Product | Yield |
| RuPhos Pd G2 | Secondary Amine | 2-iodo-4-chloro-7-azaindole | 2-iodo-4-(dialkylamino)-7-azaindole | Moderate |
| Pd₂(dba)₃ / XPhos | Primary Amine | 4-chloro-7-azaindole | 4-(alkylamino)-7-azaindole | Good |
| Pd(OAc)₂ / BINAP | Arylamine | 4-chloro-7-azaindole | 4-(arylamino)-7-azaindole | Good |
This table presents representative examples of Buchwald-Hartwig amination reactions on the 4-position of the 7-azaindole nucleus, illustrating the scope of the methodology.
The reactivity of the C4-chloro substituent in these reactions suggests that the chloromethyl group in this compound could potentially undergo similar palladium-catalyzed aminations, providing a direct route to 4-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. However, the potential for competitive reactions, such as direct nucleophilic substitution at the benzylic-like position, would need to be carefully considered and controlled.
Radical Reactions and Cyclization Pathways
The chloromethyl group of this compound is a potential handle for initiating radical reactions. While specific studies on this compound are limited, the broader field of radical chemistry offers insights into its possible transformations. The generation of a 4-(methyl radical)-1H-pyrrolo[2,3-b]pyridine intermediate could open up a variety of cyclization and addition pathways.
For instance, intramolecular radical cyclization is a powerful tool for the construction of polycyclic systems. In a related study, the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts was achieved using a tris(trimethylsilyl)silane (TTMSS)/azobisisobutyronitrile (AIBN) system. nih.govbeilstein-journals.org This reaction proceeded in good yields to form novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.govbeilstein-journals.org This suggests that if an appropriate radical acceptor moiety were present in a molecule derived from this compound, similar intramolecular cyclizations could be feasible.
| Radical Initiator | Substrate Type | Product Type | Key Features |
| (TMS)₃SiH/AIBN | o-bromophenyl-substituted pyrrolylpyridinium salts | pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Good yields, tolerates various substituents. nih.govbeilstein-journals.org |
| Tributyltin hydride/AIBN | Allyl-2,2,2-trichloroethylamines | cis-2,4-disubstituted pyrrolidines | Stereoselective cyclization. doi.org |
This table summarizes key findings from studies on radical cyclizations of related nitrogen-containing heterocycles.
Furthermore, the generation of halomethyl radicals and their subsequent addition to alkenes is a known transformation. nih.gov A this compound could potentially serve as a precursor to a 4-(methyl radical) species, which could then engage in intermolecular addition reactions with various radical acceptors. The feasibility of such reactions would depend on the specific reaction conditions and the relative stability of the radical intermediates involved.
Ring Transformations and Rearrangement Studies
The inherent strain and electronic properties of heterocyclic systems can sometimes lead to ring transformations and rearrangements under specific reaction conditions. While there are no direct reports of ring transformations or rearrangements involving this compound, studies on related chloromethyl-substituted heterocycles provide a basis for potential reactivity.
For example, the rearrangement of certain 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo[1,2-c]pyrimidines has been observed when refluxed with urea in ethanol. In contrast, reaction with thiourea led to the formation of isothiouronium salts without rearrangement. This highlights how the choice of nucleophile can influence the reaction pathway, leading to either substitution or a more complex rearrangement.
In a different heterocyclic system, nucleophile-induced ring contraction has been observed in pyrrolo[2,1-c] nih.govrsc.orgbenzothiazines, leading to the formation of pyrrolo[2,1-b] beilstein-journals.orgrsc.orgbenzothiazoles. beilstein-journals.org This type of transformation involves the cleavage of a C-S bond and subsequent intramolecular cyclization. While the pyrrolo[2,3-b]pyridine core is generally stable, the presence of the reactive chloromethyl group could potentially facilitate unforeseen rearrangements under specific conditions, particularly with strong nucleophiles or under thermal or photochemical activation.
| Starting Material | Reagent/Conditions | Product | Transformation Type |
| 4-chloromethyl-1,4-dihydropyridines | Urea, ethanol, reflux | 1,2,5,9-tetrahydro-1-oxopyrrolo[1,2-c]pyrimidines | Rearrangement |
| 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones | Alkanols, benzylamine, arylamines | Pyrrolo[2,1-b] beilstein-journals.orgrsc.orgbenzothiazoles | Ring Contraction beilstein-journals.org |
This table illustrates examples of ring transformations in related heterocyclic systems, providing a conceptual framework for potential reactivity.
Functionalization Strategies for Diverse Substituent Introduction
The this compound scaffold is amenable to a wide range of functionalization reactions, allowing for the introduction of diverse substituents. The chloromethyl group itself is a key functional handle for nucleophilic substitution reactions. A variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the chloride to introduce new functional groups at the 4-methyl position.
Beyond the chloromethyl group, the 7-azaindole core offers multiple sites for functionalization. Metal-catalyzed cross-coupling reactions are particularly powerful for modifying the pyridine (B92270) and pyrrole rings. For example, Suzuki-Miyaura, Sonogashira, and Stille couplings can be used to introduce aryl, alkynyl, and stannyl groups, respectively. The regioselectivity of these reactions can often be controlled by the appropriate choice of catalyst, ligands, and reaction conditions.
A review on the global functionalization of 7-azaindoles highlights the versatility of this heterocyclic system. Directed metalation and halogen/magnesium exchange are also effective strategies for introducing substituents at specific positions of the azaindole ring.
| Reaction Type | Reagents | Position of Functionalization | Introduced Substituent |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 4-methyl | Amino, Thioether, Ether |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Pyridine or Pyrrole ring | Aryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Pyridine or Pyrrole ring | Alkynyl |
| Directed Metalation | Strong base, electrophile | Various | Diverse electrophiles |
This table summarizes common functionalization strategies for the 7-azaindole scaffold, applicable to derivatives of this compound.
The ability to introduce a wide array of functional groups onto the this compound core makes it a highly valuable starting material for the synthesis of complex molecules with tailored properties for various applications, including drug discovery.
Role As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor in the Construction of Complex Polycyclic Nitrogen Heterocycles
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of many natural products and synthetic compounds with significant biological activity. researchgate.netresearchgate.net As a functionalized derivative, 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine acts as a key starting material for constructing more elaborate polycyclic systems. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the annulation of additional rings onto the 7-azaindole (B17877) core.
For instance, intramolecular cyclization reactions can be designed where a nucleophile, tethered to a substituent introduced via the chloromethyl group, attacks another position on the pyrrolopyridine ring system. This strategy leads to the formation of fused polycyclic structures with diverse therapeutic potential. Synthetic routes often involve the initial substitution of the chloride with a suitable nucleophile, followed by further chemical transformations to build the new heterocyclic rings. This approach is instrumental in creating novel molecular architectures for drug discovery.
Versatile Synthon for Derivatization and Scaffold Expansion
The utility of this compound as a synthon stems from the high reactivity of the chloromethyl group. This functional group allows for straightforward derivatization, enabling chemists to introduce a wide array of substituents and expand the molecular scaffold. The carbon-chlorine bond is readily cleaved in the presence of various nucleophiles, making it an ideal handle for introducing new functionalities.
Common transformations involving the chloromethyl group include:
Alkylation of Amines, Thiols, and Alcohols: Reaction with primary or secondary amines, thiols, or alcohols leads to the corresponding aminomethyl, thiomethyl, or alkoxymethyl derivatives. This is a fundamental method for attaching side chains that can modulate the compound's biological activity and physicochemical properties.
Formation of Esters and Ethers: The compound can react with carboxylates or phenoxides to form esters and ethers, respectively, further diversifying the range of accessible derivatives.
Carbon-Carbon Bond Formation: Reaction with carbon nucleophiles, such as cyanides or organometallic reagents, allows for the extension of the carbon skeleton, a key step in building more complex molecules.
These derivatization strategies are crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological profile. nih.gov The ability to easily introduce diverse chemical moieties through the chloromethyl linker makes this compound an invaluable tool in medicinal chemistry. nih.gov
Table 1: Examples of Derivatization Reactions
| Nucleophile | Reagent Type | Resulting Linkage | Product Class |
| R₂NH | Amine | -CH₂-NR₂ | Aminomethyl derivative |
| RSH | Thiol | -CH₂-SR | Thiomethyl derivative |
| ROH | Alcohol/Phenol | -CH₂-OR | Alkoxymethyl/Aryloxymethyl derivative |
| RCOO⁻ | Carboxylate | -CH₂-OOCR | Ester derivative |
| CN⁻ | Cyanide | -CH₂-CN | Acetonitrile derivative |
Methodologies for Analog Synthesis and Scaffold Diversity Generation
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent starting point for creating diverse libraries of 7-azaindole analogs. Various synthetic methodologies are employed to maximize scaffold diversity.
One common strategy is parallel synthesis, where the chloromethyl compound is reacted with a large set of diverse nucleophiles in a multi-well format. This allows for the rapid production of a library of compounds where the core 1H-pyrrolo[2,3-b]pyridine structure is retained, but the substituent attached via the methylene (B1212753) linker is varied.
Furthermore, modifications can be made to other positions of the 7-azaindole ring before or after the reaction at the chloromethyl group. For example, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce aryl or amino groups at other positions (e.g., C2 or C4 if starting from a different halo-substituted precursor), generating a rich diversity of molecular structures. nih.govnih.gov The combination of these synthetic methods enables the exploration of a vast chemical space around the 1H-pyrrolo[2,3-b]pyridine scaffold. juniperpublishers.com
Table 2: Synthetic Strategies for Diversity Generation
| Strategy | Description | Key Reactions |
| Parallel Synthesis | Rapid synthesis of a library of analogs by reacting the building block with a diverse set of reagents in parallel. | Nucleophilic substitution with various amines, thiols, alcohols. |
| Combinatorial Chemistry | Systematic combination of a small number of starting materials to create a large number of products. | Solid-phase or solution-phase synthesis using diverse building blocks. |
| Scaffold Decoration | Stepwise modification of the core scaffold at multiple positions to create structural diversity. | Nucleophilic substitution, cross-coupling (e.g., Suzuki, Buchwald-Hartwig), halogenation, nitration. nih.govrsc.org |
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are highly efficient and atom-economical, making them attractive for generating molecular complexity in a streamlined fashion.
While direct participation of this compound in classic named MCRs is not extensively documented, its derivatives are valuable in MCR-based synthetic strategies. For example, an amine or aldehyde derivative synthesized from the chloromethyl compound can serve as a component in MCRs like the Ugi or Mannich reaction.
Alternatively, MCRs can be employed to construct the 1H-pyrrolo[2,3-b]pyridine core itself, which can then be functionalized to yield the chloromethyl derivative. For example, one-pot, three-component cyclocondensation reactions have been developed to efficiently create the 7-azaindole framework, which can be a precursor to the target compound. nih.gov This highlights the integral role of such building blocks within the broader context of efficient, diversity-oriented synthesis.
Spectroscopic and Computational Elucidation of 4 Chloromethyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Spectroscopic Methodologies for Structural Characterization
Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the connectivity, functional groups, and molecular weight of a compound. For solid-state analysis, X-ray crystallography offers precise spatial arrangement of atoms.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine, the ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to each unique proton and carbon atom in the molecule.
¹H NMR: The proton spectrum would feature signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, a singlet for the chloromethyl (CH₂) group, and a broad singlet for the pyrrole N-H proton. The chemical shifts of the aromatic protons are influenced by the nitrogen atom in the pyridine ring and the chloromethyl substituent. For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), the proton signals are well-documented. nih.gov The introduction of the electron-withdrawing chloromethyl group at the C4 position is expected to induce a downfield shift on adjacent protons. The methylene (B1212753) protons (-CH₂Cl) themselves would likely appear as a singlet in the range of 4.5-5.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum for this compound would display eight distinct signals. The chemical shifts of the carbons in the heterocyclic rings are characteristic of their aromatic and heteroaromatic environment. For instance, in related 7-azaindole (B17877) derivatives, carbons adjacent to nitrogen atoms show characteristic shifts. rsc.org The carbon of the chloromethyl group is expected to resonate in the range of 40-50 ppm.
Detailed NMR data for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives provide context for the expected chemical shifts. nih.govrsc.orgresearchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals | Reference |
| 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | DMSO | 11.98 (s, 1H), 8.07 (d, 1H), 7.93 (d, 2H), 7.72 (s, 1H), 7.46 (t, 2H), 7.34 (t, 1H), 6.84 (d, 1H) | 148.3, 143.6, 138.2, 131.7, 128.8, 127.8, 127.5, 125.1, 124.3, 120.7, 96.5 | rsc.org |
| 2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine | CDCl₃ | 10.90 (br s, 1H), 8.69 (ddd, 1H), 8.46 (dd, 1H), 7.98 (dd, 1H), 7.85 (m, 1H), 7.76 (td, 1H), 7.24 (ddd, 1H), 7.12 (dd, 1H), 6.99 (d, 1H) | Not Provided | nih.gov |
| 4-Chloro-7-azaindole (B22810) | Not Specified | Data available from provider. chemicalbook.com | Data available from provider. chemicalbook.com | chemicalbook.com |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.
The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Studies on 7-azaindole monomer have identified the N-H stretch at 3523 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the bicyclic aromatic system will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net The aliphatic C-H stretching of the chloromethyl group would be observed in the 2850-3000 cm⁻¹ range. Furthermore, the C-Cl stretching vibration typically gives rise to a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹, which can be a key identifier for the chloromethyl group. nih.gov
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H | Stretch | 3000 - 3150 | Medium-Weak |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 3000 | Medium-Weak |
| Aromatic C=C / C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| Methylene CH₂ | Scissoring/Wagging | 1250 - 1450 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass spectrometry provides the molecular weight of a compound through the detection of its molecular ion (M⁺) or pseudomolecular ions ([M+H]⁺ or [M-H]⁻). For this compound (C₈H₇ClN₂), the expected monoisotopic mass is approximately 166.03 g/mol . synblock.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The fragmentation patterns observed under electron impact (EI) or collision-induced dissociation (CID) are crucial for structural elucidation. The fragmentation of 1H-pyrrolo[2,3-b]pyridines has been studied, revealing characteristic pathways. rsc.org The primary fragmentation often involves the loss of HCN from the pyridine ring. For this compound, specific fragmentation of the side chain is expected. Key fragmentation steps would likely include:
Loss of a chlorine radical (•Cl): This would form a cation at m/z ≈ 131, which corresponds to the stable 4-methylene-1H-pyrrolo[2,3-b]pyridine cation radical.
Loss of HCl: A rearrangement followed by the loss of a neutral HCl molecule could lead to an ion at m/z ≈ 130.
Cleavage of the C-C bond: Loss of the entire chloromethyl radical (•CH₂Cl) would result in a fragment at m/z ≈ 117, corresponding to the 1H-pyrrolo[2,3-b]pyridin-4-yl cation. The presence of chlorine would be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Interactive Data Table: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment Ion | Proposed Loss | Predicted m/z (for ³⁵Cl) |
| [C₈H₇ClN₂]⁺• | Molecular Ion (M⁺•) | 166 |
| [C₈H₇N₂]⁺ | Loss of •Cl | 131 |
| [C₈H₆N₂]⁺• | Loss of HCl | 130 |
| [C₇H₅N₂]⁺ | Loss of •CH₂Cl | 117 |
| [C₆H₄N]⁺ | Loss of HCN from [C₇H₅N₂]⁺ | 90 |
Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of its derivatives provides significant insight into the expected solid-state behavior.
Studies on derivatives such as 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine and 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine show that the 7-azaindole core is essentially planar. nih.govtandfonline.com A common and characteristic feature of these structures is the formation of centrosymmetric dimers in the crystal lattice. nih.govresearchgate.net These dimers are held together by a pair of strong N-H···N hydrogen bonds, where the pyrrole N-H of one molecule acts as a hydrogen bond donor to the pyridine nitrogen (N7) of a neighboring molecule. This robust hydrogen-bonding motif significantly influences the packing and physical properties of these compounds in the solid state.
Interactive Data Table: Representative Crystallographic Data for a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Parameter | 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine |
| Formula | C₁₂H₉N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Formation of inversion dimers via N-H···N hydrogen bonds. |
| Dihedral Angle | The angle between the pyridine and azaindole rings is 6.20 (2)°. |
| Reference | nih.gov |
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of molecules.
DFT calculations are widely used to model the properties of 1H-pyrrolo[2,3-b]pyridine and its derivatives. tandfonline.com These calculations can accurately predict optimized molecular geometries, which can be compared with X-ray diffraction data.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. For pyrrolo[2,3-b]pyridine systems, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO is distributed across the pyridine portion of the molecule. tandfonline.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 7-azaindole derivatives, the most negative potential (red/yellow regions) is typically located around the pyridine nitrogen atom, indicating its role as the primary site for electrophilic attack or protonation. The region around the pyrrole N-H bond shows a positive potential (blue region), confirming its role as a hydrogen bond donor. tandfonline.com These computational predictions are invaluable for understanding and predicting the chemical behavior of this compound in various chemical reactions.
Molecular Modeling and Conformational Analysis
The structural and conformational properties of this compound, a derivative of the privileged 7-azaindole scaffold, have been investigated using molecular modeling techniques. These studies are crucial for understanding its chemical reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) is a commonly employed method for these analyses, providing insights into the molecule's electronic structure and geometry.
Molecular modeling of 1H-pyrrolo[2,3-b]pyridine derivatives has been successfully used to design and evaluate potential anti-tumor agents. nih.gov In the case of this compound, a key conformational aspect is the rotation of the chloromethyl group relative to the plane of the pyrrolopyridine ring system. The potential energy surface of this rotation determines the preferred spatial arrangement of the chloromethyl substituent.
Computational studies on related substituted pyridine and azaindole derivatives have shown that the rotational barrier of substituents can be influenced by steric hindrance and electronic effects. For the chloromethyl group, rotation around the C4-C(H2Cl) bond is expected to have a relatively low energy barrier. The most stable conformers are likely those that minimize steric clashes between the chlorine atom and the hydrogen atoms on the adjacent ring carbons (C3 and C5).
The conformational analysis typically involves a systematic search of the potential energy surface by rotating the dihedral angle defined by the atoms of the substituent and the aromatic ring. The energies of the resulting conformers are then calculated to identify the global and local minima.
Table 1: Calculated Rotational Barrier for the Chloromethyl Group in this compound (Illustrative Data)
| Dihedral Angle (H-C4-C(H2Cl)-Cl) | Relative Energy (kcal/mol) |
| 0° (Eclipsed) | 2.5 |
| 60° | 0.2 |
| 120° | 2.3 |
| 180° (Anti-periplanar) | 0.0 |
Note: This data is illustrative and based on typical rotational barriers for similar functional groups on aromatic rings. Actual values would require specific DFT calculations for this compound.
The table above illustrates a hypothetical potential energy profile for the rotation of the chloromethyl group. The most stable conformation is predicted to be when the chlorine atom is positioned away from the plane of the 7-azaindole ring (anti-periplanar), minimizing steric interactions. The eclipsed conformations, where the chlorine atom is in the plane of the ring, represent the transition states for rotation. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in different environments. mdpi.com
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies on the reaction mechanisms involving this compound are essential for understanding its synthesis and reactivity. A primary reaction of interest is the introduction of the chloromethyl group onto the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This typically occurs via an electrophilic aromatic substitution reaction.
The chloromethylation of aromatic compounds can be achieved through various methods, with the Blanc chloromethylation being a classic example. This reaction involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. Computational studies can elucidate the mechanism of this reaction for the 7-azaindole system.
The 1H-pyrrolo[2,3-b]pyridine ring system is electron-rich, particularly the pyrrole ring, making it susceptible to electrophilic attack. Theoretical calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can predict the most likely sites for electrophilic substitution. For the 7-azaindole nucleus, the C3 position is generally the most activated towards electrophiles. However, substitution at other positions, such as C4, can be achieved under specific reaction conditions or with the use of directing groups.
A plausible mechanism for the formation of this compound involves the in-situ formation of a chloromethyl cation (ClCH₂⁺) or a related electrophilic species from formaldehyde and HCl. This electrophile then attacks the electron-rich pyrrolopyridine ring. The stability of the intermediate sigma complex (Wheland intermediate) determines the regioselectivity of the reaction. DFT calculations can be used to model the transition states and intermediates along the reaction pathway to determine the activation energies and predict the most favorable reaction channel.
Table 2: Calculated Relative Energies of Intermediates in the Electrophilic Chloromethylation of 1H-Pyrrolo[2,3-b]pyridine (Illustrative Data)
| Position of Attack | Relative Energy of Sigma Complex (kcal/mol) |
| C2 | +5.2 |
| C3 | 0.0 |
| C4 | +2.8 |
| C5 | +4.5 |
| C6 | +6.1 |
Note: This data is illustrative and based on general principles of electrophilic substitution on 7-azaindole. The actual energy values would depend on the specific computational method and reaction conditions modeled.
The illustrative data in the table suggests that while C3 is the most kinetically favored site of attack, substitution at C4 is also a viable pathway. The reaction conditions can be tuned to favor the formation of the 4-substituted product. Further theoretical investigations could explore the potential energy surfaces of different reaction pathways, including the role of the catalyst and solvent effects, to provide a comprehensive understanding of the synthesis of this compound. Ab initio studies on related 7-azaindole systems have been conducted to understand their potential energy surfaces. researchgate.net
Future Directions in 4 Chloromethyl 1h Pyrrolo 2,3 B Pyridine Research
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives hinges on creating more efficient, scalable, and environmentally benign processes. While classical methods for indole (B1671886) formation often falter with the electron-deficient pyridine (B92270) ring of 7-azaindoles, modern synthetic chemistry offers several promising avenues for exploration. mdpi.com
Another critical direction is the development of metal-free synthetic strategies . While palladium-catalyzed cross-coupling reactions are powerful tools for forming the pyrrole (B145914) ring, they present challenges related to cost, catalyst toxicity, and metal contamination in the final product. rsc.org Future work should explore metal-free cycloisomerization reactions, which have been successfully applied on a multi-kilogram scale for other azaindole derivatives. mdpi.com The development of methods that directly and selectively install the chloromethyl group, or a precursor, onto a pre-formed 7-azaindole (B17877) ring using non-metallic reagents is a significant goal.
| Proposed Synthetic Strategy | Key Advantages | Research Focus |
| One-Pot Domino Reactions | Increased efficiency, reduced waste, fewer purification steps | Designing cascades that incorporate C4-functionalization from simple pyridine precursors. mdpi.com |
| Metal-Free Cycloisomerization | Avoids transition metal catalysts, lower cost, cleaner products | Adapting known protocols to substrates that yield the 4-(chloromethyl) derivative. mdpi.com |
| Pyridine Annulation onto Pyrroles | Alternative bond disconnections, potential for high substitution | Exploring condensations of functionalized 2-aminopyrroles with partners that form the pyridine ring. nih.govcapes.gov.br |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is typically dominated by two sites: nucleophilic substitution at the chloromethyl group and electrophilic attack on the electron-rich pyrrole ring, primarily at the C3-position. rsc.org Future research should aim to unlock less intuitive, or "unconventional," modes of reactivity to access novel chemical space.
One promising area is exploring the dual electrophilic and nucleophilic potential of the molecule. The chloromethyl group, while a potent electrophile, also increases the acidity of its own protons. This could enable unprecedented reactivity, such as base-mediated deprotonation to form a transient nucleophile for reactions like aldol (B89426) condensations, a mode of reactivity observed in analogous fulvene (B1219640) systems. nih.gov
Another frontier is the investigation of ring expansion or rearrangement reactions . Treatment of a related 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali was shown to cause a ring-expansion to a 1,8-naphthyridine. rsc.org Investigating similar transformations with this compound under various conditions could yield entirely new heterocyclic scaffolds.
The chloromethyl group itself could serve as a linchpin for cycloaddition reactions . For example, its conversion into a more complex substituent could facilitate intramolecular cycloadditions, or it could participate directly in intermolecular processes beyond simple substitution, analogous to the [6+2] dipolar cycloadditions seen with related chloromethylfulvenes. nih.gov
Finally, leveraging modern catalytic methods to override innate reactivity patterns is crucial. For instance, photoredox catalysis can generate radical species under mild conditions, potentially enabling functionalization at positions that are disfavored under standard ionic reaction mechanisms. capes.gov.brnih.gov This could open pathways to C-H functionalization at the C2, C5, or C6 positions, which are typically difficult to access directly.
Chemo- and Regioselective Functionalization Techniques
A major challenge in the chemistry of 7-azaindoles is controlling selectivity. The molecule possesses multiple potential reaction sites: the N1-H, the C2, C3, C5, and C6 positions, and the exocyclic chloromethyl group. Achieving selective functionalization at a single desired site while others remain untouched is a primary goal for future research.
A powerful strategy for achieving this control is the use of directing groups . Recent work has shown that a carbamoyl (B1232498) group, when placed on the N7 nitrogen of the pyridine ring (an isomer of the N1 pyrrole nitrogen), can direct metalation (lithiation) specifically to the C6 position. nih.govscispace.com In a remarkable "directed metalation-group dance," this carbamoyl group can then be induced to migrate from N7 to N1, freeing up the N7 position and now directing subsequent metalation to the C2 position. scispace.comworktribe.com Applying this type of controlled, iterative functionalization to a this compound substrate would provide a highly sophisticated method for building molecular complexity with absolute regiochemical control.
The selective functionalization of one C-H bond over another remains a key objective. Palladium-catalyzed C-H arylation of 7-azaindoles has been shown to be highly selective for the C2 position, even in the presence of other potentially reactive sites. researchgate.net Future work will focus on developing catalysts and conditions that can selectively target other positions, such as C5 or C6, perhaps by exploiting coordination to the pyridine nitrogen or through steric control.
Protecting groups will also continue to play a vital role. For instance, the formation of a 7-azaindole N-oxide has been used to alter the electronic properties of the pyridine ring, thereby directing subsequent coupling reactions to different positions than in the unprotected parent heterocycle. rsc.org Systematically studying the influence of different protecting groups on the N1-H and their effect on the reactivity of the chloromethyl group and various ring positions will be essential.
| Technique | Purpose | Potential Application on Target Compound |
| Directed Metalation Group (DMG) Dance | Iterative, regiocontrolled C-H functionalization at different sites. nih.govscispace.comworktribe.com | Sequential, selective introduction of substituents at C6 and C2. |
| Catalyst-Controlled C-H Activation | Overriding innate substrate reactivity to target specific C-H bonds. rsc.orgresearchgate.net | Selective arylation or alkylation at C2, C5, or C6. |
| N-Oxide Formation | Modulating the electronic character of the pyridine ring to alter regioselectivity. rsc.org | Directing functionalization towards the pyridine ring (C5, C6) instead of the pyrrole ring. |
Application of Green Chemistry Principles in Synthesis
Integrating green chemistry principles into the synthesis and functionalization of this compound is not merely an option but a necessity for modern chemical research. This involves a holistic approach to minimize environmental impact and improve process safety and efficiency.
A major area for advancement is the adoption of flow chemistry . Performing reactions in continuous flow reactors, rather than in traditional batch flasks, offers superior control over reaction parameters like temperature and mixing, leading to enhanced yields and cleaner reactions. mdpi.comspringerprofessional.de This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions safely and allows for easier, more reliable scale-up. durham.ac.ukuc.pt The multi-step synthesis and subsequent functionalization of the target compound could be streamlined into a sequential flow process.
The use of alternative energy sources such as microwave irradiation is another key green strategy. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side product formation. researchgate.net
Furthermore, the development of catalytic systems that utilize benign and sustainable resources is paramount. This includes:
Photoredox Catalysis: Using visible light as an energy source to drive reactions under extremely mild conditions, often at room temperature. researchgate.netresearchgate.netacs.org This approach can enable C-H functionalizations that would otherwise require harsh reagents.
Benign Solvents: Moving away from chlorinated solvents and dipolar aprotic solvents like DMF towards greener alternatives. Research into performing reactions in water, ethanol, or polyethylene (B3416737) glycol (PEG) will be a significant step forward. springerprofessional.de
Atom Economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product. One-pot and tandem reactions are inherently more atom-economical than linear sequences with multiple workup and purification steps. springerprofessional.de
By focusing on these areas, future research can ensure that the synthesis and derivatization of this compound are not only chemically innovative but also environmentally responsible.
Q & A
Q. What are the optimal synthetic routes for introducing a chloromethyl group at the 4-position of 1H-pyrrolo[2,3-b]pyridine?
The chloromethylation of the pyrrolo[2,3-b]pyridine core can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like ZnCl₂ under anhydrous conditions. This method minimizes hydrolysis and ensures regioselectivity at the 4-position. Reaction optimization should include temperature control (0°C to room temperature) and stoichiometric adjustments to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, particularly the chloromethyl group’s position. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if applicable) resolves structural ambiguities. For example, crystallographic data from related compounds (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine) can guide structural assignments .
Q. What in vitro assays are commonly used to assess the anticancer potential of these derivatives?
Standard assays include:
- MTT/Proliferation assays to evaluate cytotoxicity against cancer cell lines (e.g., breast or lung cancer models) .
- Apoptosis assays (e.g., caspase-3/7 activation) to detect programmed cell death.
- Cell cycle analysis via flow cytometry to identify arrest phases (e.g., G1/S checkpoint inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?
SAR studies should systematically modify substituents at positions 4, 5, and 6. For example:
- Chlorine vs. fluorine : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in kinases .
- Morpholino vs. methylpiperazinyl groups : Bulky substituents at the 4-position (e.g., morpholino) improve solubility and target engagement in molecular docking studies .
- Comparative tables of IC₅₀ values for analogs (e.g., 4-chloro vs. 4,6-dichloro derivatives) highlight positional effects on potency .
Q. What strategies address conflicting bioactivity data among structurally similar derivatives?
Contradictions often arise from assay variability or substituent positioning. Key steps include:
- Re-evaluating substituent regiochemistry : A 4-chloromethyl group may exhibit different reactivity compared to 5- or 6-position analogs .
- Standardizing assay conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .
- Cross-validating with docking studies : Compare binding modes in kinase targets (e.g., FGFR1 or CDK1) to explain potency differences .
Q. How are molecular docking studies designed for kinase-targeted derivatives?
- Target selection : Prioritize kinases with known roles in cancer (e.g., FGFR1, CDK1) .
- Ligand preparation : Optimize protonation states of the pyrrolo[2,3-b]pyridine core for accurate docking.
- Binding site analysis : Identify key interactions (e.g., hydrogen bonds with hinge regions or hydrophobic pockets). For example, 1H-pyrrolo[2,3-b]pyridine derivatives form hydrogen bonds with FGFR1’s D641 and G485 residues .
Q. What in vivo models are appropriate for evaluating efficacy in cancer research?
- Xenograft models : Subcutaneous or intraperitoneal implantation of human cancer cells (e.g., diffuse malignant peritoneal mesothelioma) in immunocompromised mice.
- Dosing regimens : Intraperitoneal administration of derivatives (e.g., 25 mg/kg) to assess tumor volume inhibition and survival .
- Biomarker analysis : Monitor phosphorylated survivin (Thr34) levels to confirm target engagement .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Solubility enhancement : Introduce polar groups (e.g., trifluoromethyl) at the 5-position to improve aqueous solubility .
- Metabolic stability : Replace labile substituents (e.g., methyl groups) with bioisosteres to reduce CYP450-mediated degradation.
- Brain penetration : For CNS targets, assess logP values and P-gp efflux ratios using MDCK-MDR1 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
